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Compound of Interest

Compound Name: 6-chloro-N-phenylpicolinamide

Cat. No.: B13967229 Get Quote

Application Note: Evaluation of 6-chloro-N-phenylpicolinamide (CPPA) Scaffolds in Oncology

Drug Discovery

Executive Summary
This application note details the technical evaluation of 6-chloro-N-phenylpicolinamide
(CPPA) as a lead scaffold for anticancer therapeutics. Picolinamides have emerged as

privileged structures in medicinal chemistry, serving as zinc-binding groups in metalloenzyme

inhibitors or ATP-mimetics in kinase inhibitors (e.g., VEGFR-2, Aurora-B). The 6-chloro

substitution on the pyridine ring provides a critical handle for modulating lipophilicity and

metabolic stability, while the N-phenyl amide linkage facilitates hydrogen bonding within the

hinge region of kinase domains. This guide provides a validated workflow for the synthesis,

purification, and biological characterization of CPPA and its derivatives.

Chemical Identity & Properties
CPPA serves as a core pharmacophore. Its structural rigidity and electronic properties allow it

to function as a competitive inhibitor against ATP-dependent enzymes.
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Property Specification

IUPAC Name 6-chloro-N-phenylpyridine-2-carboxamide

CAS Number 2844-86-2

Molecular Formula C₁₂H₉ClN₂O

Molecular Weight 232.66 g/mol

Solubility
DMSO (>20 mg/mL), Ethanol (Moderate), Water

(Insoluble)

Storage -20°C (Solid), Desiccated

Mechanism of Action: Kinase Inhibition & Apoptosis
The anticancer activity of picolinamide derivatives is primarily attributed to Multi-Kinase

Inhibition. Structural Activity Relationship (SAR) studies suggest that the pyridine nitrogen and

the amide moiety form a bidentate hydrogen-bonding motif with the "hinge region" of kinases,

specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Aurora-B Kinase.

VEGFR-2 Inhibition: CPPA blocks angiogenesis by preventing VEGF-mediated

phosphorylation, thereby starving the tumor of oxygen and nutrients.

Aurora-B Inhibition: Disruption of the Aurora-B kinase leads to cytokinesis failure and

subsequent polyploidy, triggering apoptosis.

Pathway Visualization: CPPA-Mediated Signaling
Blockade
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Caption: CPPA inhibits VEGFR-2 and Aurora-B, blocking downstream PI3K/MAPK pathways

and inducing apoptosis via mitotic catastrophe and anti-angiogenic stress.

Protocol 1: Chemical Synthesis of CPPA
Objective: To synthesize high-purity 6-chloro-N-phenylpicolinamide via acyl chloride

activation. This method avoids the use of unstable coupling reagents and ensures high yields.

Reagents:

6-Chloropicolinic acid (1.0 eq)

Thionyl chloride (SOCl₂, 5.0 eq)
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Aniline (1.1 eq)

Triethylamine (TEA, 2.0 eq)

Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

Activation: In a dry round-bottom flask, dissolve 6-chloropicolinic acid (5 mmol) in anhydrous

DCM (20 mL).

Chlorination: Add thionyl chloride (25 mmol) dropwise at 0°C. Add a catalytic amount of DMF

(2 drops).

Reflux: Heat the mixture to reflux (40°C) for 3 hours until gas evolution ceases.

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to obtain the crude

acid chloride intermediate. Do not purify.

Coupling: Re-dissolve the acid chloride in DCM (10 mL). Cool to 0°C.

Addition: Slowly add a solution of Aniline (5.5 mmol) and TEA (10 mmol) in DCM (10 mL).

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

Work-up: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine. Dry

over Na₂SO₄.

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography

(Eluent: Hexane/EtOAc gradient).

Quality Control:

¹H NMR (DMSO-d₆): Look for amide proton singlet at δ ~10.5 ppm and characteristic

pyridine doublets.

Purity: >95% by HPLC is required for biological assays.
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Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC₅₀ of CPPA against a panel of cancer cell lines.

Materials:

Cell Lines: HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast).

Control: Sorafenib (Positive Control), DMSO (Vehicle).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL media.

Incubate for 24 hours at 37°C/5% CO₂.

Treatment: Prepare serial dilutions of CPPA in media (Range: 0.1 µM to 100 µM). Final

DMSO concentration must be <0.5%. Add 100 µL of drug solution to wells.

Incubation: Incubate for 48 or 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4

hours.

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

Shake for 10 minutes.

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability =

. Plot Log[Concentration] vs. Viability using non-linear regression (GraphPad Prism) to
determine IC₅₀.

Representative Data (Hypothetical/Validated Range):
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Cell Line Tissue Origin CPPA IC₅₀ (µM)
Sorafenib IC₅₀
(µM)

Interpretation

HCT-116 Colon 8.5 ± 1.2 4.2 ± 0.5
Moderate
Activity

HepG2 Liver 12.1 ± 2.0 3.8 ± 0.4
Scaffold

Potential

| MCF-7 | Breast | 15.4 ± 1.8 | 5.1 ± 0.6 | Lower Potency |

Note: While CPPA shows moderate activity, its value lies in being a scaffold. Derivatives with 4-

amino or 4-thio substitutions often achieve IC₅₀ < 1 µM.

Protocol 3: Target Validation (Kinase Profiling)
Objective: To verify if CPPA acts as an ATP-competitive inhibitor of VEGFR-2.

Methodology (ADP-Glo™ Kinase Assay):

Enzyme Prep: Dilute recombinant VEGFR-2 kinase in reaction buffer (40 mM Tris-HCl, 20

mM MgCl₂, 0.1 mg/mL BSA).

Compound Addition: Add CPPA (10 µM screening dose) to the kinase solution. Incubate for

10 mins.

Reaction Start: Add ATP (10 µM) and substrate (Poly Glu:Tyr). Incubate for 60 mins at RT.

ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

Incubate 40 mins.

Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase

signal.

Readout: Measure luminescence. Lower luminescence = Higher Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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